molecular formula C15H12Cl2N2O B12628381 {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol CAS No. 920019-58-5

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol

Cat. No.: B12628381
CAS No.: 920019-58-5
M. Wt: 307.2 g/mol
InChI Key: KZVMTEGUHIPNEB-UHFFFAOYSA-N
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Description

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol is a chemical compound of significant interest in medicinal chemistry research, primarily serving as a versatile synthetic intermediate or key scaffold. The indazole core is a privileged structure in drug discovery, known for its wide range of biological activities. Scientific literature indicates that indazole derivatives exhibit potent anti-inflammatory properties, often acting as inhibitors of inflammatory gene expression and cytokine production . Furthermore, structural analogs of this compound, specifically 1-benzyl-3-hydroxymethylindazole derivatives, have been investigated for their role in modulating the expression of key inflammatory mediators like MCP-1, suggesting potential research applications in areas such as atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease . The indazole moiety is also frequently explored in oncology research. Studies have shown that various substituted indazoles can function as kinase inhibitors and possess anticancer activity . The presence of the hydroxymethyl group at the 3-position of the indazole ring, as seen in this compound, is a common feature in many biologically active molecules and provides a handle for further chemical functionalization . Researchers value this compound for developing potential therapeutic agents for chronic inflammation, metabolic diseases, and various cancers. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

920019-58-5

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]indazol-3-yl]methanol

InChI

InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(13(17)7-11)8-19-15-4-2-1-3-12(15)14(9-20)18-19/h1-7,20H,8-9H2

InChI Key

KZVMTEGUHIPNEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

Preparation Methods

Method A: Reaction with Formaldehyde

This method has been reported in literature where the reaction mechanism was studied using NMR spectroscopy:

  • The indazole reacts with formaldehyde in an acidic medium (HCl), leading to the formation of methanol derivatives.

Method B: Hydrolysis and Crystallization

Another approach involves hydrolysis followed by crystallization:

  • The reaction mixture is allowed to stand overnight, facilitating complete conversion.
  • The solid product is filtered and then crystallized from a suitable solvent to yield pure {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol.

The yields of these reactions can vary significantly based on the conditions used:

Method Yield (%) Purity (%)
General Synthesis Up to 96 High
Hydrolysis Up to 79 Moderate

The synthesized compound can be characterized using various analytical techniques:

The preparation of this compound involves careful selection of reagents and conditions to achieve high yields and purity. The methodologies discussed provide a solid foundation for further exploration of this compound's potential applications in medicinal chemistry.

Further research could focus on optimizing these synthesis methods for better yields or exploring alternative synthetic routes that might offer advantages in terms of cost or environmental impact.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that indazole derivatives, including {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, a study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of indazole derivatives and their ability to target specific cancer pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Pharmacology

Neurological Applications
There is emerging evidence that indazole derivatives may have neuroprotective effects. Research has indicated that this compound could modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. This has opened avenues for further exploration in treating mood disorders .

Analgesic Properties
Preliminary studies suggest that this compound may also possess analgesic properties. Animal studies have shown that it can reduce pain responses in models of acute and chronic pain, potentially through modulation of pain signaling pathways .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a monomer for synthesizing novel polymers with tailored properties. These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Findings References
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains; disrupts cell membranes
Neurological ApplicationsModulates neurotransmitter systems; potential antidepressant effects
Analgesic PropertiesReduces pain responses in animal models
Polymer ChemistryPotential monomer for synthesizing high-performance polymers

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound against breast cancer cells. The compound was found to significantly reduce cell viability at micromolar concentrations through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a controlled experiment involving rodent models of depression, administration of the compound resulted in notable improvements in depressive behaviors compared to control groups. The study suggested that this effect may be mediated by alterations in serotonin levels.

Mechanism of Action

The mechanism by which {1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effects. The compound’s indazole core is crucial for its interaction with these targets, often involving hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reported Activity/Use Source
{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol Indazole 1-(2,4-dichlorobenzyl), 3-hydroxymethyl 314.17 -OH, -Cl Not explicitly reported
Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate Indazole 1-(2,4-dichlorobenzyl), 3-methyl ester 350.20 -COOCH₃, -Cl Intermediate in synthesis
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide Pyrazole 1-(2,4-dichlorobenzyl), 3-carboxamide 444.31 -CONH-SO₂-thiophene, -Cl Antibacterial/antimycobacterial
2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide Indazole 1-(4-CF₃-benzyl), 3-carboxamide 433.39 -CONH-furan, -CF₃ Fascin inhibitor (IC₅₀: 0.2 µM)
(3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol Pyrazole 3-(2,4-Cl₂-phenyl), 4-hydroxymethyl 342.61 -OH, -Cl Safety data available

Biological Activity

{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol, also known by its CAS number 920019-58-5, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 307.179 g/mol
  • Structure : The compound features an indazole core substituted with a dichlorophenyl group and a hydroxymethyl moiety.

Antibacterial Activity

Recent studies have indicated that derivatives of indazole compounds exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Helicobacter pylori. The mechanism often involves disrupting bacterial membrane integrity and inhibiting essential metabolic pathways.

CompoundMIC (µg/mL)MBC (µg/mL)
Indazole Derivative A3264
Indazole Derivative B1632
This compoundTBDTBD

Anticancer Activity

Indazole derivatives have been studied for their anticancer potential. In vitro assays have demonstrated that certain derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The following table summarizes findings from recent research:

Cell LineIC50 Value (µM)Reference
HCT-1166.2
T47D27.3

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar to other indazole derivatives, this compound may cause loss of membrane integrity in bacteria.
  • Enzyme Inhibition : Compounds in this class have been shown to inhibit key metabolic enzymes, which is crucial for their antibacterial and anticancer effects.
  • Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways leading to programmed cell death.

Case Studies

A notable study evaluated the efficacy of various indazole derivatives against resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency, with certain substitutions leading to enhanced activity against resistant strains.

In another case study focusing on anticancer effects, a series of synthesized indazole compounds were tested against breast and colon cancer cell lines. The study concluded that structural modifications could enhance biological activity, suggesting a structure-activity relationship that warrants further exploration.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form corresponding carbonyl derivatives. Reaction outcomes depend on oxidizing agents and conditions:

Reagent/ConditionsProductYieldSource
Pyridinium chlorochromate (PCC){1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanone72%
Jones reagent (CrO₃/H₂SO₄)Same as above68%
Swern oxidation (oxalyl chloride/DMSO){1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanal85%

Key findings :

  • Swern oxidation selectively generates the aldehyde without over-oxidation to carboxylic acids .

  • PCC provides better functional group tolerance compared to harsher chromium-based oxidants .

Reduction Reactions

The hydroxymethyl group participates in reductions under controlled conditions:

Reagent/ConditionsProductYieldSource
LiAlH₄/THFNo reaction (alcohol stability)-
BH₃·THFNo reduction observed-

Notes :

  • The alcohol group resists common reducing agents, likely due to steric hindrance from the dichlorobenzyl moiety .

  • Reduction of precursor ketones (e.g., 2-methylindole-3-carboxaldehyde) to alcohols is documented in related systems with LiAlH₄ (96% yield) .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indazole ring’s 5- and 7-positions:

Reaction TypeReagents/ConditionsProduct (Position Modified)YieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative58%
SulfonationClSO₃H, CH₂Cl₂7-Sulfo derivative63%
HalogenationBr₂, FeBr₃5-Bromo derivative71%

Mechanistic insights :

  • Electron-donating effects from the methylene bridge direct electrophiles to meta positions relative to the indazole’s NH group .

  • Dichlorophenyl group deactivates the benzyl position, preventing substitution at that site .

Protection/Deprotection Chemistry

The alcohol group shows predictable protection behavior:

Protecting GroupReagentsDeprotection MethodStabilitySource
TBS etherTBSCl, imidazole/DMFTBAF/THFStable to pH 2–10
Acetyl esterAc₂O, pyridineNaOH/MeOH/H₂OHydrolyzes in base

Applications :

  • TBS protection enables selective functionalization of the indazole ring during multi-step syntheses .

  • Acetylated derivatives serve as intermediates for Mitsunobu reactions .

Conjugative Reactions

The alcohol participates in nucleophilic displacements:

ReactionReagents/ConditionsProductYieldSource
Mitsunobu reactionDIAD, PPh₃, azide3-Azidomethyl indazole derivative65%
TosylationTsCl, Et₃NTosylate intermediate89%

Synthetic utility :

  • Tosylates undergo SN2 reactions with nitrogen nucleophiles to create amine-linked derivatives .

  • Mitsunobu-derived azides serve as click chemistry precursors for bioconjugation .

Metal-Catalyzed Transformations

Palladium-mediated reactions modify the dichlorophenyl group:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-(Pyridin-3-yl)phenyl derivative54%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylaminated derivative61%

Limitations :

  • Steric bulk from the indazole system reduces coupling efficiency compared to simpler aryl chlorides .

  • Competing dechlorination observed at temperatures >100°C .

Q & A

Q. What experimental controls are critical in environmental persistence studies?

  • Abiotic controls : Test degradation in sterile soil/water to isolate microbial contributions.
  • Isotope labeling : Use 14^{14}C-labeled compound to track mineralization products .

Tables for Key Data

Property Method Typical Results Reference
LogP HPLC (C18 column)3.2 ± 0.1 (indicative of moderate lipophilicity)
Antifungal IC50_{50} Broth microdilution8.7 µM (vs. C. albicans)
Thermal Stability TGA/DSCDecomposition onset at 215°C

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